AZD1134

Pharmacology Neuroscience Receptor Binding

AZD1134 is a unique, orally active, and brain-penetrant 5-HT1B receptor antagonist (IC50: 2.9 nM h5-HT1B, 0.108 nM gp). Its high selectivity and in vivo efficacy make it the preferred tool for behavioral studies. Unlike early tool compounds, AZD1134's bioavailability ensures reliable CNS target engagement. Ideal for neuroscience research, assay development, and validating 5-HT1B specificity.

Molecular Formula C28H32FN5O4
Molecular Weight 521.6 g/mol
CAS No. 442548-99-4
Cat. No. B10837641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1134
CAS442548-99-4
Molecular FormulaC28H32FN5O4
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)F)N5CCN(CC5)C
InChIInChI=1S/C28H32FN5O4/c1-3-26(36)34-14-12-32(13-15-34)21-6-4-20(5-7-21)30-28(37)25-18-24(35)22-16-19(29)17-23(27(22)38-25)33-10-8-31(2)9-11-33/h4-7,16-18H,3,8-15H2,1-2H3,(H,30,37)
InChIKeyCKBARMWSFIJZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide (442548-99-4) for 5-HT1B Antagonism Research


The compound, designated AZD1134, is a synthetic small molecule chromene-2-carboxamide derivative. It functions as a highly potent and selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor [1]. Identified in patent literature and pharmacological databases, AZD1134 was investigated as a potential therapeutic agent for psychiatric disorders, including anxiety and depression, with its development program by AstraZeneca reaching early clinical stages before termination [2][3].

Why 6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide (442548-99-4) is Not a Generic 5-HT1B Antagonist


While multiple chemical series are described as 5-HT1B receptor antagonists, they cannot be considered interchangeable due to profound differences in selectivity profiles, oral bioavailability, and brain penetration [1]. For instance, early tool compounds like GR-127935 and SB-224289 exhibit high affinity but vary significantly in their selectivity over the closely related 5-HT1D receptor subtype and other 5-HT receptors, which can confound in vivo results . More critically, many potent in vitro 5-HT1B antagonists are not orally active or fail to cross the blood-brain barrier, rendering them unsuitable for systemic administration in CNS models . AZD1134 is specifically documented to be an orally active and brain-penetrant antagonist, a combined property that is rare among its comparators and is essential for translation to in vivo behavioral studies .

Quantitative Differentiation Guide: 6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide (442548-99-4) vs. Alternatives


In Vitro 5-HT1B Receptor Potency: A Cross-Species Comparison

AZD1134 demonstrates sub-nanomolar to low nanomolar affinity for the 5-HT1B receptor across species. It inhibits the human 5-HT1B receptor with an IC50 of 2.9 nM and binds with a Ki of 1.70 nM in CHO cells expressing the human receptor [1]. Its potency on the guinea pig receptor is even higher, with an IC50 of 0.108 nM . This contrasts with other selective 5-HT1B antagonists; for example, SB-224289, while selective, has a reported human 5-HT1B IC50 of 2 nM .

Pharmacology Neuroscience Receptor Binding

In Vivo Oral Bioavailability and Brain Penetration

AZD1134 is explicitly characterized as being orally active and brain-penetrant . This is a critical and rare combination of pharmacokinetic properties among 5-HT1B antagonists, which are often peptide-like or too polar to effectively cross the blood-brain barrier. While alternative compounds like SB-224289 and GR-127935 are used in vivo, they are typically administered via routes like intraperitoneal (IP) injection, and data on their oral bioavailability and brain penetration in a single compound is less clearly defined [1].

Pharmacokinetics Behavioral Pharmacology Drug Development

Selectivity Profile: Implications for Off-Target Effects

AZD1134 is described as a 'highly selective' 5-HT1B receptor antagonist . While precise numerical selectivity ratios over other 5-HT subtypes are not provided in accessible public materials for AZD1134, this claim is a key point of differentiation. For context, comparator compound SB-224289 demonstrates >60-fold selectivity for 5-HT1B over other 5-HT receptors . In contrast, other tool compounds like GR-127935 and pindolol have significant activity at 5-HT1D or 5-HT1A receptors, respectively, which can complicate the interpretation of experimental outcomes .

Receptor Selectivity Off-target pharmacology Safety Pharmacology

High-Impact Applications of 6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide (442548-99-4)


In Vivo CNS Studies of Anxiety and Depression

Due to its documented oral bioavailability and brain penetration , AZD1134 is the preferred 5-HT1B antagonist for behavioral studies in rodent and guinea pig models of anxiety and depression . It can be administered systemically (e.g., oral gavage) to reliably engage central 5-HT1B receptors, allowing for investigation of the therapeutic potential of 5-HT1B antagonism in psychiatric disorders [1].

Elucidating 5-HT1B Receptor Function in Neurotransmitter Release

The compound's high selectivity for 5-HT1B over other 5-HT receptor subtypes minimizes confounding off-target effects . This makes AZD1134 a superior tool for dissecting the specific role of 5-HT1B autoreceptors and heteroreceptors in modulating the release of serotonin and other neurotransmitters (e.g., dopamine, glutamate) in ex vivo brain slice preparations and in vivo microdialysis studies.

In Vitro Pharmacological Profiling and Selectivity Screening

The well-defined, sub-nanomolar potency of AZD1134 for both human and guinea pig 5-HT1B receptors (e.g., IC50 = 2.9 nM and 0.108 nM, respectively) makes it an ideal reference standard or positive control for validating new 5-HT1B-targeted assays and for use in routine selectivity screening panels to confirm the 5-HT1B specificity of novel compounds.

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